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Compound of Interest

Compound Name: 1-Bromo-4-iodobutane

Cat. No.: B1596223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

bifunctional alkylating agent, 1-bromo-4-iodobutane. The information presented herein is

essential for the characterization and quality control of this compound in research and

development settings. This document details nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties
1-Bromo-4-iodobutane is a haloalkane with the chemical formula C₄H₈BrI. Its structure

consists of a four-carbon butane chain with a bromine atom at one terminus and an iodine

atom at the other. This dual halogenation makes it a versatile reagent in organic synthesis,

particularly for the introduction of a four-carbon linker.

Spectroscopic Data
The following sections present the key spectroscopic data for 1-bromo-4-iodobutane,

summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the unavailability of experimentally recorded spectra in public databases, the following

¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and

the known effects of halogen substituents on chemical shifts.
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Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Bromo-4-iodobutane (Solvent: CDCl₃,

Reference: TMS)

Position
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

CH₂-Br ~ 3.45 Triplet 2H ~ 6.7

CH₂-I ~ 3.25 Triplet 2H ~ 6.8

-CH₂-CH₂-CH₂- ~ 2.05 Quintet 2H ~ 6.7

-CH₂-CH₂-CH₂- ~ 1.95 Quintet 2H ~ 6.8

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Bromo-4-iodobutane (Solvent: CDCl₃,

Reference: TMS)

Position Chemical Shift (δ, ppm)

CH₂-Br ~ 33.5

CH₂-I ~ 6.5

-CH₂-CH₂-Br ~ 32.0

-CH₂-CH₂-I ~ 30.0

Infrared (IR) Spectroscopy
The following IR absorption data is based on the vapor phase IR spectrum available in the

PubChem database.

Table 3: Key IR Absorption Bands for 1-Bromo-4-iodobutane
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Wavenumber (cm⁻¹) Intensity Assignment

2965 - 2850 Strong C-H stretching (alkane)

1465 - 1440 Medium C-H bending (CH₂)

1250 - 1200 Medium CH₂ wagging

640 - 550 Strong C-Br stretching

590 - 500 Strong C-I stretching

Mass Spectrometry (MS)
The mass spectrometry data is derived from the Gas Chromatography-Mass Spectrometry

(GC-MS) information available in the PubChem database.

Table 4: Major Mass Spectral Peaks for 1-Bromo-4-iodobutane

m/z Relative Intensity Proposed Fragment

262/264 Low
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br)

183/185 Medium [M-I]⁺

135 High [C₄H₈Br]⁺

55 Very High [C₄H₇]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 1-bromo-4-iodobutane (approximately 10-20 mg) is prepared in a deuterated

solvent, typically chloroform-d (CDCl₃, ~0.7 mL), within a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
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referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR

spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are

used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C

NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for

each unique carbon atom.

Infrared (IR) Spectroscopy
The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

For a liquid sample like 1-bromo-4-iodobutane, a small drop of the neat liquid is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin

film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride,

CCl₄) can be prepared and placed in a liquid cell. The spectrum is recorded over the standard

mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates or the solvent

is recorded separately and subtracted from the sample spectrum to yield the final absorption

spectrum.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. A dilute solution of 1-bromo-
4-iodobutane in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected

into the GC. The sample is vaporized and carried through a capillary column by an inert carrier

gas (e.g., helium), where it is separated from any impurities. The eluting compound then enters

the mass spectrometer's ion source, where it is ionized, commonly by electron impact (EI). The

resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and

detected.

Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of 1-bromo-4-
iodobutane.
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Caption: General workflow for the spectroscopic analysis of 1-bromo-4-iodobutane.
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Caption: Predicted mass spectral fragmentation pathway for 1-bromo-4-iodobutane.
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Caption: Predicted ¹H and ¹³C NMR assignments for 1-bromo-4-iodobutane.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-4-iodobutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1596223#spectroscopic-data-for-1-bromo-4-
iodobutane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1596223?utm_src=pdf-body-img
https://www.benchchem.com/product/b1596223?utm_src=pdf-body
https://www.benchchem.com/product/b1596223#spectroscopic-data-for-1-bromo-4-iodobutane-nmr-ir-ms
https://www.benchchem.com/product/b1596223#spectroscopic-data-for-1-bromo-4-iodobutane-nmr-ir-ms
https://www.benchchem.com/product/b1596223#spectroscopic-data-for-1-bromo-4-iodobutane-nmr-ir-ms
https://www.benchchem.com/product/b1596223#spectroscopic-data-for-1-bromo-4-iodobutane-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1596223?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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